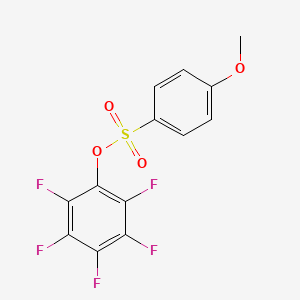

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate

Übersicht

Beschreibung

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C13H7F5O4S and a molecular weight of 354.25 g/mol . It is a crystalline solid that is soluble in various organic solvents such as ethanol, dimethyl ether, and dichloromethane . This compound is often used in organic synthesis and chemical research due to its unique structure and reactivity.

Vorbereitungsmethoden

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate typically involves the reaction of pentafluorophenol with 4-methoxybenzenesulfonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the pentafluorophenyl group acts as a leaving group.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate serves as a versatile reagent in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals where fluorinated compounds are often desired for their enhanced biological activity and metabolic stability .

2. Proteomics and Bioconjugation

The compound is utilized in proteomics research for labeling proteins. Its reactive sulfonate group can form stable bonds with amino acids in proteins, enabling the study of protein interactions and functions. This application is crucial for understanding cellular processes and developing targeted therapies .

3. Material Science

In material science, this compound is employed in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of materials used in coatings and electronics .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound in synthesizing a novel class of fluorinated anti-cancer agents. The compound was pivotal in introducing fluorine atoms into key intermediates during the synthetic pathway. The resulting compounds exhibited improved efficacy against cancer cell lines compared to their non-fluorinated counterparts .

Case Study 2: Protein Labeling Techniques

In proteomics research published in the Journal of Proteome Research, researchers utilized this sulfonate as a labeling agent for mass spectrometry analysis. The study highlighted how the compound's stability allowed for precise quantification of protein levels across different conditions. This method provided insights into cellular responses to drug treatments .

Summary and Future Directions

The applications of this compound span across organic synthesis, proteomics, and material science. Its unique chemical properties make it a valuable tool for researchers aiming to develop new compounds and materials with enhanced functionalities.

Future research may focus on exploring its potential in nanotechnology and drug delivery systems due to its ability to form stable conjugates with biomolecules. Continued investigation into its reactivity could lead to innovative applications in various fields including environmental science and renewable energy technologies.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group . This property makes it a valuable reagent in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate include:

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate: This compound has a similar structure but with a methyl group instead of a methoxy group.

2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound features a methanesulfonate group instead of a benzenesulfonate group.

The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and solubility properties compared to its analogs.

Biologische Aktivität

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate (CAS No. 663175-94-8) is a synthetic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C13H7F5O4S

- Molecular Weight : 354.25 g/mol

- Structure : The compound features a pentafluorophenyl group and a methoxybenzenesulfonate moiety, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities. Its applications range from serving as a reagent in organic synthesis to potential roles in medicinal chemistry.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study investigating various sulfonate derivatives highlighted the antibacterial properties of compounds similar to this compound against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 - 64 |

| Escherichia coli | 64 - 128 |

| Pseudomonas aeruginosa | 128 - 256 |

These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The IC50 values indicate that the compound possesses significant antiproliferative activity, making it a candidate for further investigation in cancer therapeutics.

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with cellular pathways involved in proliferation and apoptosis.

Case Studies

- Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various sulfonate derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant activity against resistant strains of Staphylococcus aureus .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human carcinoma cell lines. The study demonstrated that treatment with varying concentrations led to reduced cell viability and induced apoptosis in both HeLa and A549 cells .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTCYIYILYPZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382440 | |

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663175-94-8 | |

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.